molecular formula C28H32N4O B1205351 Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl- CAS No. 192525-51-2

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl-

Cat. No.: B1205351
CAS No.: 192525-51-2
M. Wt: 440.6 g/mol
InChI Key: QWOAXYIWWNHZBQ-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] is a complex organic compound with the molecular formula C28H32N4O It is characterized by the presence of a furan ring linked to two benzenecarboximidamide groups, each substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Benzenecarboximidamide Groups: The benzenecarboximidamide groups are introduced through a series of substitution reactions, often involving the use of amines and carboxylic acid derivatives.

    Cyclopentyl Substitution: The final step involves the substitution of the benzenecarboximidamide groups with cyclopentyl groups, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclohexyl-]
  • Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(3-pentanyl)-]

Uniqueness

Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-cyclopentyl-] is unique due to its specific structural features, such as the presence of cyclopentyl groups and the furan ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-cyclopentyl-4-[5-[4-(N'-cyclopentylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O/c29-27(31-23-5-1-2-6-23)21-13-9-19(10-14-21)25-17-18-26(33-25)20-11-15-22(16-12-20)28(30)32-24-7-3-4-8-24/h9-18,23-24H,1-8H2,(H2,29,31)(H2,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOAXYIWWNHZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CCCC5)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332184
Record name Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192525-51-2
Record name Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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